molecular formula C13H15N5O2S B5747900 N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)thiourea

N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)thiourea

Cat. No. B5747900
M. Wt: 305.36 g/mol
InChI Key: KHJIOYBKUYWTRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)thiourea, also known as DPTU, is a chemical compound that has been used in scientific research for various applications. This compound belongs to the family of thioureas, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)thiourea involves its ability to interact with the active site of enzymes and form stable complexes. This interaction leads to the inhibition of enzyme activity, which can have various physiological effects. N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)thiourea has also been shown to have antioxidant activity, which can protect cells from oxidative damage.
Biochemical and Physiological Effects:
N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)thiourea has been shown to have various biochemical and physiological effects such as the inhibition of acetylcholinesterase and butyrylcholinesterase, which can lead to the improvement of cognitive function. N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)thiourea has also been shown to have anti-inflammatory and antioxidant activity, which can protect cells from damage caused by inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)thiourea in lab experiments include its potent inhibitory activity against enzymes, its ability to form stable complexes with enzymes, and its antioxidant activity. However, the limitations of using N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)thiourea include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are many future directions for the use of N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)thiourea in scientific research. One potential direction is the development of new drugs that target enzymes inhibited by N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)thiourea. Another potential direction is the study of the effects of N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)thiourea on various biological processes such as inflammation and oxidative stress. Further research is needed to fully understand the potential applications of N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)thiourea in scientific research.

Synthesis Methods

N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)thiourea can be synthesized using a multi-step process that involves the reaction of 3-nitrobenzyl chloride with 1,5-dimethyl-3-amino-1H-pyrazole to form an intermediate compound. This intermediate is then reacted with thiourea to produce N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)thiourea. The synthesis of N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)thiourea has been optimized to yield a high purity product that is suitable for scientific research.

Scientific Research Applications

N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)thiourea has been used in various scientific research applications such as the synthesis of novel thiourea derivatives, the study of enzyme inhibition, and the development of new drugs. N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)thiourea has been shown to have potent inhibitory activity against a variety of enzymes such as acetylcholinesterase, butyrylcholinesterase, and urease. These enzymes play important roles in various biological processes, and their inhibition can have therapeutic implications.

properties

IUPAC Name

1-[(1,5-dimethylpyrazol-3-yl)methyl]-3-(3-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c1-9-6-11(16-17(9)2)8-14-13(21)15-10-4-3-5-12(7-10)18(19)20/h3-7H,8H2,1-2H3,(H2,14,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJIOYBKUYWTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CNC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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